Propanal, 2,2'-dithiobis[2-methyl-

Übersicht

Beschreibung

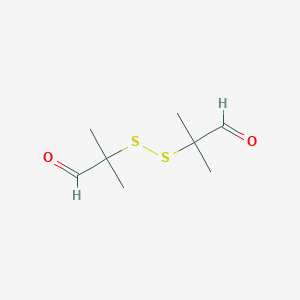

Propanal, 2,2'-dithiobis[2-methyl-], also known as DTBP, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. DTBP is used as a cross-linking agent in biochemistry and molecular biology experiments, and it is also used as a reagent in organic synthesis.

Wirkmechanismus

Propanal, 2,2'-dithiobis[2-methyl- works by forming covalent bonds between molecules. When Propanal, 2,2'-dithiobis[2-methyl- is added to a protein or nucleic acid sample, it reacts with the functional groups on the molecules to form cross-links. These cross-links can help to stabilize the structure of the molecules and prevent them from unfolding or degrading.

Biochemical and Physiological Effects:

Propanal, 2,2'-dithiobis[2-methyl- is generally considered to be non-toxic and is not known to have any significant physiological effects. However, it is important to handle Propanal, 2,2'-dithiobis[2-methyl- with care, as it is a flammable and volatile liquid.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Propanal, 2,2'-dithiobis[2-methyl- is its high reactivity and selectivity. It can form cross-links quickly and efficiently, even in complex biological samples. Propanal, 2,2'-dithiobis[2-methyl- is also relatively easy to use and does not require specialized equipment or expertise.

However, there are also some limitations to using Propanal, 2,2'-dithiobis[2-methyl- in lab experiments. One of the main limitations is its potential for non-specific cross-linking. If Propanal, 2,2'-dithiobis[2-methyl- is added in excess or if the reaction conditions are not carefully controlled, it can form cross-links between molecules that are not biologically relevant. This can lead to false positives and inaccurate results.

List of

Zukünftige Richtungen

1. Developing new methods for controlling the specificity of Propanal, 2,2'-dithiobis[2-methyl- cross-linking reactions, such as using site-specific labeling or photo-cross-linking techniques.

2. Exploring the use of Propanal, 2,2'-dithiobis[2-methyl- in structural biology and drug discovery, such as identifying binding sites and designing new inhibitors.

3. Investigating the potential of Propanal, 2,2'-dithiobis[2-methyl- as a tool for studying protein-protein interactions and signaling pathways.

4. Developing new applications for Propanal, 2,2'-dithiobis[2-methyl- in biotechnology and bioengineering, such as creating new materials and devices.

5. Studying the environmental and toxicological effects of Propanal, 2,2'-dithiobis[2-methyl- and developing methods for its safe disposal and handling.

In conclusion, Propanal, 2,2'-dithiobis[2-methyl- is a versatile and widely used cross-linking agent in scientific research. Its high reactivity and selectivity make it a valuable tool for studying biological molecules and interactions. However, careful control of reaction conditions is necessary to avoid non-specific cross-linking and false positives. Further research is needed to explore the full potential of Propanal, 2,2'-dithiobis[2-methyl- in structural biology, drug discovery, and biotechnology.

Synthesemethoden

Propanal, 2,2'-dithiobis[2-methyl- can be synthesized by reacting propanal with carbon disulfide in the presence of sodium hydroxide. The reaction produces a dithiocarbonate intermediate, which is then hydrolyzed to form Propanal, 2,2'-dithiobis[2-methyl-. The yield of this reaction is typically high, and the purity of the product can be improved through distillation or recrystallization.

Wissenschaftliche Forschungsanwendungen

Propanal, 2,2'-dithiobis[2-methyl- is primarily used as a cross-linking agent in scientific research. It is commonly used to cross-link proteins and nucleic acids, which can help to stabilize their structures and improve their resistance to degradation. Propanal, 2,2'-dithiobis[2-methyl- is also used to cross-link peptides and other small molecules, which can help to identify their binding partners and study their interactions.

Eigenschaften

IUPAC Name |

2-methyl-2-[(2-methyl-1-oxopropan-2-yl)disulfanyl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2/c1-7(2,5-9)11-12-8(3,4)6-10/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGVMXJRVDXZPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)SSC(C)(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075089 | |

| Record name | Propanal, 2,2'-dithiobis[2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanal, 2,2'-dithiobis[2-methyl- | |

CAS RN |

15581-80-3 | |

| Record name | Propanal, 2,2'-dithiobis(2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015581803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 2,2'-dithiobis[2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)